molecular formula C15H18O7 B1251848 1,2-Dehydroneomajucin

1,2-Dehydroneomajucin

Cat. No.: B1251848
M. Wt: 310.3 g/mol
InChI Key: XPACPYUBNPRNDG-NIOBCZAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dehydroneomajucin is a natural product found in Illicium jiadifengpi with data available.

Scientific Research Applications

Neurotrophic Activity

1,2-Dehydroneomajucin, isolated from the methanol extract of Illicium jiadifengpi, has shown significant potential in neurotrophic activities. Yokoyama et al. (2002) found that this compound, along with jiadifenin, promotes neurite outgrowth in primary cultures of fetal rat cortical neurons at concentrations ranging from 0.1 to 10 µM, suggesting its role in neural development and repair (Yokoyama et al., 2002).

Synthetic Applications

In the realm of synthetic chemistry, this compound has been a target of study. Cheng and Micalizio (2016) described an asymmetric approach to synthesize neurotrophic seco-prezizaane sesquiterpenes, including this compound. Their work demonstrates the compound's significance in the field of natural product synthesis, contributing to a better understanding of its structural complexity (Cheng & Micalizio, 2016).

Toxicological Studies

Studies have also explored the toxicological aspects of similar compounds. Kouno et al. (1989) investigated sesquiterpene lactones from Illicium majus, including 2,3-dehydroneomajucin, to assess their potential toxicity. This research provides insights into the safety profile of related compounds, which can be crucial for understanding the overall implications of this compound in various applications (Kouno et al., 1989).

Antiviral Activity

Research by Liu et al. (2016) on compounds from Illicium jiadifengpi, including 3,4-dehydroneomajucin, revealed their potential in antiviral applications. They evaluated these compounds for anti-hepatitis B virus activities, highlighting the broader scope of this compound and its derivatives in medicinal research (Liu et al., 2016).

Properties

Molecular Formula

C15H18O7

Molecular Weight

310.3 g/mol

IUPAC Name

(1S,5R,6S,10R,11R,14R)-5,10,14-trihydroxy-2,6-dimethyl-8,12-dioxatetracyclo[9.3.1.01,5.06,10]pentadec-2-ene-9,13-dione

InChI

InChI=1S/C15H18O7/c1-7-3-4-14(19)12(2)6-21-11(18)15(12,20)8-5-13(7,14)9(16)10(17)22-8/h3,8-9,16,19-20H,4-6H2,1-2H3/t8-,9+,12+,13+,14+,15-/m1/s1

InChI Key

XPACPYUBNPRNDG-NIOBCZAXSA-N

Isomeric SMILES

CC1=CC[C@]2([C@@]13C[C@H]([C@@]4([C@]2(COC4=O)C)O)OC(=O)[C@@H]3O)O

Canonical SMILES

CC1=CCC2(C13CC(C4(C2(COC4=O)C)O)OC(=O)C3O)O

Synonyms

1,2-dehydroneomajucin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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